molecular formula C14H15NO B2378826 1-Phenyl-2-(pyridin-3-yl)propan-2-ol CAS No. 50845-68-6

1-Phenyl-2-(pyridin-3-yl)propan-2-ol

Cat. No. B2378826
CAS RN: 50845-68-6
M. Wt: 213.28
InChI Key: OXSXKZBTKAZGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenyl-2-(pyridin-3-yl)propan-2-ol” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures have been studied for their potential in various applications23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol”. However, similar compounds have been synthesized through various methods, such as the CuAAC reaction4 and Diels–Alder reaction5.



Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” is not explicitly mentioned in the sources. However, similar compounds have been analyzed for their molecular structures26.



Chemical Reactions Analysis

Specific chemical reactions involving “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not mentioned in the sources. However, similar compounds have been involved in various chemical reactions54.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been analyzed for their properties6.


Scientific Research Applications

α_1 Receptor Antagonistic Activity

1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been synthesized with potential α_1 receptor antagonistic activity. This synthesis involved a two-step process with a total yield above 68%, showing potent activity against the α_1 receptor (J. Hon, 2013).

Role in Metal-Free Reduction of Nitro Aromatic Compounds

(2-Pyridyl)phenyl methanol, a related compound, has demonstrated the capability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This process involves a domino process including reduction and conjugate addition steps for the formation of β-amino esters (D. Giomi, R. Alfini, A. Brandi, 2011).

Synthesis and Biological Screening

New series of pyrimidine derivatives incorporating the 1-Phenyl-2-(pyridin-3-yl)propan-2-ol structure have been synthesized and screened for various biological activities including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some compounds showed significant anti-inflammatory and moderate analgesic activities (K. Ishwar Bhat, Abhishek Kumar, Muhammed Nisar, Pankaj Kumar, 2014).

Synthesis of GABA A alpha2,3-Selective Allosteric Modulator

1-Phenyl-2-(pyridin-3-yl)propan-2-ol derivatives have been used in the synthesis of an oral GABA(A) alpha(2/3)-selective agonist. This synthesis was characterized by consecutive Pd-catalyzed coupling steps, highlighting the compound's importance in neurological drug development (M. Jensen et al., 2005).

Preparation in Polymorphic Crystallization

Studies have investigated the effect of pyridine on the polymorphic crystallization of 1,3-di(9-anthryl)propan-2-ol. This research showed that pyridine serves as a hydrogen-bond acceptor, preventing hydrogen bonding between molecules in the crystallization process, indicating its utility in modifying polymorphic outcomes (Kiyoshi Matsumoto et al., 2003).

Safety And Hazards

The safety and hazards of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been evaluated for their safety89.


Future Directions

The future directions for “1-Phenyl-2-(pyridin-3-yl)propan-2-ol” are not explicitly mentioned in the sources. However, similar compounds have been suggested for further development25.


Please note that this analysis is based on the limited information available and may not fully represent the properties and potential of “1-Phenyl-2-(pyridin-3-yl)propan-2-ol”. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

1-phenyl-2-pyridin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-14(16,13-8-5-9-15-11-13)10-12-6-3-2-4-7-12/h2-9,11,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSXKZBTKAZGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyridin-3-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.